![molecular formula C14H20N4O4S B2824933 N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899995-04-1](/img/structure/B2824933.png)
N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are found in many important drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The presence of the tert-butyl group and the oxalamide group would further define the structure.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles in general can undergo a variety of chemical reactions, including substitutions, additions, and oxidations .Scientific Research Applications
Asymmetric N-Heterocycle Synthesis
The compound has found significant use in the stereoselective synthesis of N-heterocycles via sulfinimines. Specifically, enantiopure tert-butanesulfinamide serves as a gold standard in this field. Researchers have explored its application in the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These N-heterocycles are essential building blocks for natural products and therapeutically applicable compounds .
Nitrosation and Reduction
The compound can undergo nitrosation with NaNO₂ to yield 1-methyl-4-nitroso-1H-pyrazol-5-amine, which can be further reduced to 1-methyl-1H-pyrazole-4,5-diamine using Pd/C-catalyzed hydrogenation. This synthetic pathway provides access to valuable pyrazole derivatives .
Stereoselective Synthesis of Piperidine Derivatives
By reacting tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives with L-selectride, researchers have successfully obtained tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers). These compounds are useful intermediates in organic synthesis .
Crystal Structure Studies
Researchers have determined the crystal structure of tert-butyl (2’R,3R,3’R,4a’R,9a’S)-1,2,3,4,4a,9a-hexahydro-2,3,3’-trimethylspiro[benzo[f]quinoline-2,1’-cyclopropane]-3’-carboxylate. The molecular structure and crystallographic data provide insights into its conformation and packing arrangement .
N-Tert-Butyl Amide Synthesis
The compound has been employed in the synthesis of N-tert-butyl amides. Reactions with benzoic acid derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) have led to the formation of these amides .
Mechanism of Action
properties
IUPAC Name |
N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-5-6-15-12(19)13(20)16-11-9-7-23(21,22)8-10(9)17-18(11)14(2,3)4/h5H,1,6-8H2,2-4H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFAIUPPXEANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.